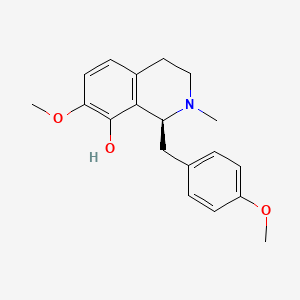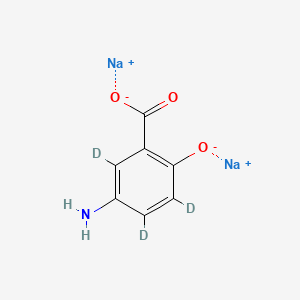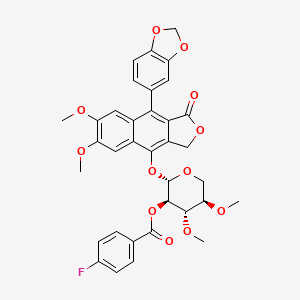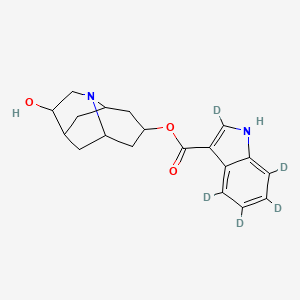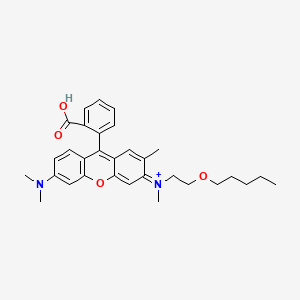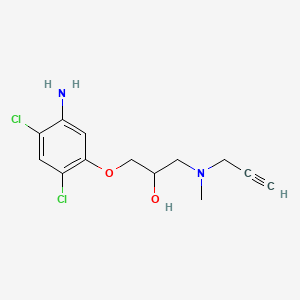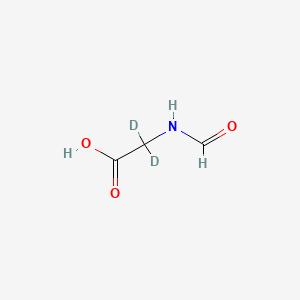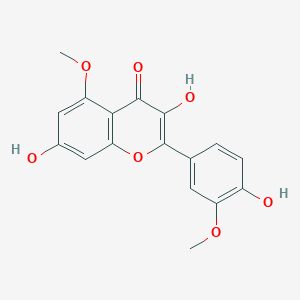
Quercetin 5,3'-dimethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5-Di-O-methyl quercetin, also known as 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-chromen-4-one, is a flavonoid natural product. It is a derivative of quercetin, a well-known flavonoid found in various fruits, vegetables, and herbs. This compound is recognized for its potential antioxidant, anti-inflammatory, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5-Di-O-methyl quercetin typically involves the methylation of quercetin. One common method includes the reaction of quercetin with methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, leading to the formation of the desired methylated product .
Industrial Production Methods: Industrial production of 3’,5-Di-O-methyl quercetin may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, encapsulation techniques using polymers like poly(methyl methacrylate) (PMMA) can be employed to improve the compound’s stability and bioavailability .
化学反応の分析
Types of Reactions: 3’,5-Di-O-methyl quercetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent flavonoid, quercetin.
Substitution: Methylation and other substitution reactions can modify its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) in DMF.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Quercetin and its reduced forms.
Substitution: Various methylated quercetin derivatives.
科学的研究の応用
3’,5-Di-O-methyl quercetin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of methylation on flavonoid properties.
Biology: Investigated for its antioxidant and anti-inflammatory activities in cellular models.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related diseases and inflammation.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties
作用機序
The mechanism of action of 3’,5-Di-O-methyl quercetin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2).
Molecular Targets: It targets enzymes like quinone reductase 2 (QR2) and pathways involved in oxidative stress and inflammation
類似化合物との比較
3’,5-Di-O-methyl quercetin is unique compared to other similar compounds due to its specific methylation pattern:
特性
分子式 |
C17H14O7 |
|---|---|
分子量 |
330.29 g/mol |
IUPAC名 |
3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-11-5-8(3-4-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 |
InChIキー |
NKJWZTPASPJYBA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
![[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B12378990.png)
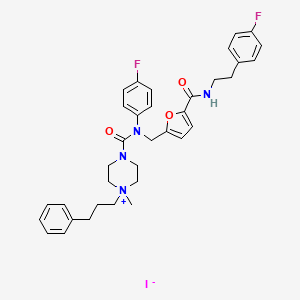
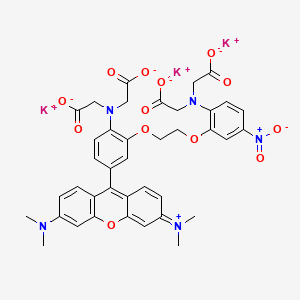
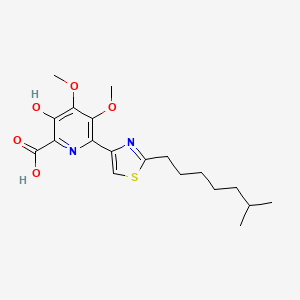
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
